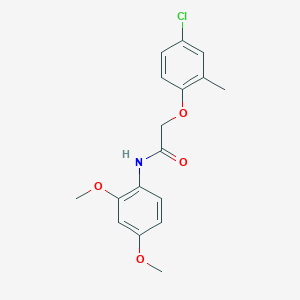![molecular formula C12H17ClN2O2S B5702168 N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide](/img/structure/B5702168.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as non-peptide vasopressin receptor antagonists and has been shown to have a high affinity for the V1a and V2 receptors.
Mécanisme D'action
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide exerts its effects through its antagonism of the V1a and V2 receptors. The V1a receptor is involved in the regulation of blood pressure, while the V2 receptor is involved in the regulation of water balance in the body. By blocking these receptors, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is able to modulate these physiological processes.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have antidiuretic effects through its inhibition of the V2 receptor. It has also been shown to have anti-inflammatory effects through its inhibition of vasopressin-mediated cytokine release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide in lab experiments is its high affinity for the V1a and V2 receptors, which allows for precise modulation of these physiological processes. However, one limitation is that N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide is not selective for these receptors and may also interact with other receptors in the body.
Orientations Futures
There are a number of future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide. One area of interest is its potential use in the treatment of heart failure and hypertension. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanisms underlying N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide's anti-tumor effects and its potential use in oncology.
Méthodes De Synthèse
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cardiovascular medicine, and oncology. In neuroscience, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anxiolytic and antidepressant effects through its antagonism of the V1a receptor. In cardiovascular medicine, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been studied for its potential use in the treatment of heart failure and hypertension. In oncology, N-[3-chloro-4-(1-piperidinyl)phenyl]methanesulfonamide has been shown to have anti-tumor effects through its inhibition of vasopressin-mediated angiogenesis.
Propriétés
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)14-10-5-6-12(11(13)9-10)15-7-3-2-4-8-15/h5-6,9,14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUWUSKVHWDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

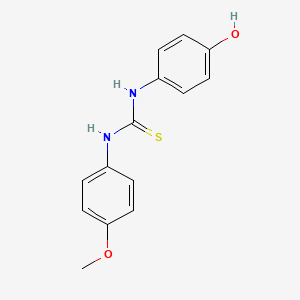
![1-(4-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5702089.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
![4-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5702098.png)
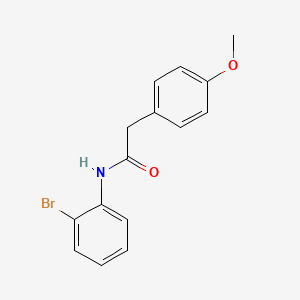
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylimidoformamide](/img/structure/B5702102.png)
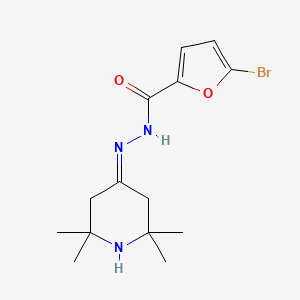
![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
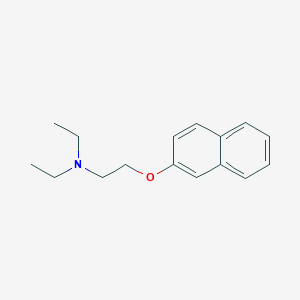
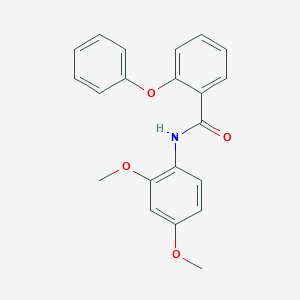
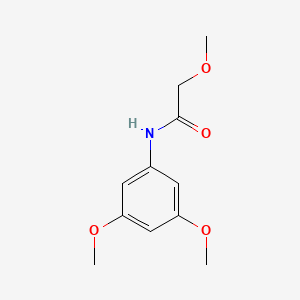
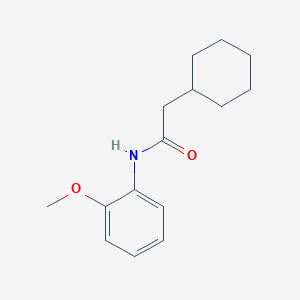
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
